1,3-Selenazolidine-4-carboxylic acid
Overview
Description
1,3-Selenazolidine-4-carboxylic acid is a selenium-containing heterocyclic compound. Selenium, an essential trace element, is known for its significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Selenazolidine-4-carboxylic acid can be synthesized through the reaction of isoselenocyanates with amines, alcohols, or thiols. The reaction typically involves refluxing in hexane, leading to moderate to good yields . Another method involves the cycloaddition of isoselenocyanates with cabodiimides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Selenazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to its selenide form.
Substitution: It can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazolidines depending on the nucleophile used
Scientific Research Applications
1,3-Selenazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Studied for its role in biological processes and potential as a selenium donor.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1,3-Selenazolidine-4-carboxylic acid involves its ability to donate selenium, which can be incorporated into selenoproteins. These selenoproteins play crucial roles in antioxidant defense and redox regulation. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Selenocysteine: The naturally occurring selenium-containing amino acid.
Selenomethionine: Another selenium-containing amino acid used in dietary supplements.
Tellurazolidine-4-carboxylic acid: A tellurium analog with similar properties
Uniqueness
1,3-Selenazolidine-4-carboxylic acid is unique due to its specific structure, which allows it to act as a prodrug for selenocysteine. This property makes it particularly useful in therapeutic applications where controlled selenium release is desired .
Properties
IUPAC Name |
1,3-selenazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2Se/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGJNWDLRQSNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC[Se]1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979800 | |
Record name | 1,3-Selenazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63578-00-7 | |
Record name | Selenaproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063578007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Selenazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20979800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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